![molecular formula C14H15N3O B7540600 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research. This compound is a pyrazine derivative that has been synthesized using various methods. MPCC has been found to have potential applications in several scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide is not fully understood. However, studies have suggested that it may act through multiple pathways. In anticancer studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In anti-inflammatory studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB and MAPK signaling pathways. In protein-protein interaction studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to inhibit the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. In ion channel modulation studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to modulate the activity of TRPV1 and GABA-A receptors by binding to specific sites on these channels.
Biochemical and Physiological Effects
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to have several biochemical and physiological effects. In anticancer studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to reduce inflammation in animal models. In protein-protein interaction studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to inhibit the interaction between p53 and MDM2, which has potential therapeutic implications for cancer treatment. In ion channel modulation studies, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to modulate the activity of TRPV1 and GABA-A receptors, which has potential implications for pain management and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and obtain in high purity. It has been found to have a broad range of potential applications in several scientific fields. However, there are also limitations to using 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and it may act through multiple pathways, making it difficult to study. It may also have off-target effects that need to be carefully considered.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide. In medicinal chemistry, further studies are needed to explore its potential as an anticancer and anti-inflammatory agent. In biochemistry, further studies are needed to explore its potential as an inhibitor of protein-protein interactions. In pharmacology, further studies are needed to explore its potential as a modulator of ion channels. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects. Overall, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has significant potential for further research and development in several scientific fields.
Synthesemethoden
The synthesis of 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide can be achieved using various methods, including the reaction between 2-chloropyrazine and 3-methylbenzylamine in the presence of a base. Another method involves the reaction between 2,3-dichloropyrazine and 3-methylbenzylamine in the presence of a palladium catalyst. These methods have been used to obtain 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been found to have potential applications in several scientific fields. In medicinal chemistry, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
In biochemistry, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential as an inhibitor of protein-protein interactions. It has been found to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator MDM2. This interaction is important in the regulation of cell growth and apoptosis, and the inhibition of this interaction has potential therapeutic implications.
In pharmacology, 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has been studied for its potential as a modulator of ion channels. It has been found to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. 5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide has also been studied for its potential as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmission.
Eigenschaften
IUPAC Name |
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-4-3-5-12(6-10)8-17-14(18)13-9-15-11(2)7-16-13/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLYANNRMFYYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

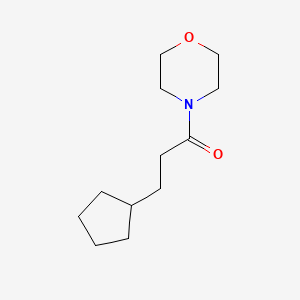
![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)
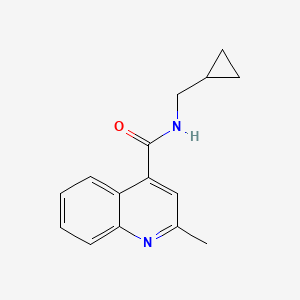
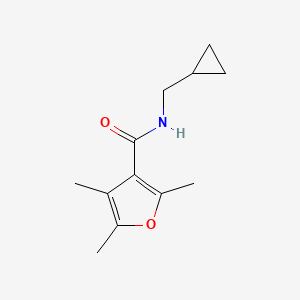
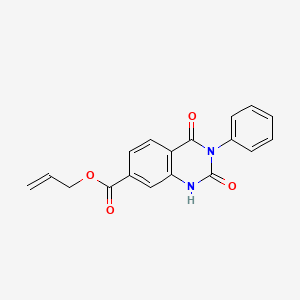
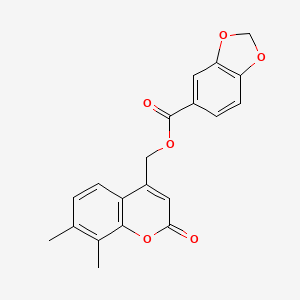
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)
![2-[(1,8-Diamino-5-cyano-6-piperidin-1-yl-2,7-naphthyridin-3-yl)sulfanyl]acetic acid](/img/structure/B7540569.png)
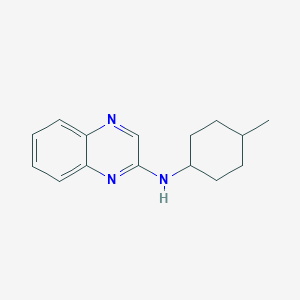
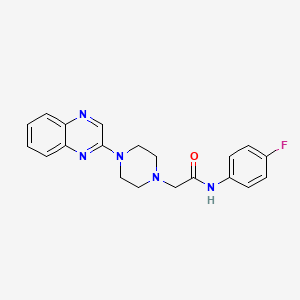
![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)

![[2-Oxo-2-(3-oxopiperazin-1-yl)ethyl] 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate](/img/structure/B7540617.png)
![1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7540624.png)